molecular formula C32H35N5O4S B2884089 3-Benzyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one CAS No. 422278-87-3

3-Benzyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one

Cat. No. B2884089
CAS RN: 422278-87-3
M. Wt: 585.72
InChI Key: RYLHVUAFCRWGCV-UHFFFAOYSA-N
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Description

3-Benzyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one is a useful research compound. Its molecular formula is C32H35N5O4S and its molecular weight is 585.72. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has shown the synthesis and testing of compounds with structures similar to the specified chemical, indicating potential antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial activities, with some compounds demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2010).

Receptor Affinity and Imaging Applications

Derivatives containing the 1-(2-methoxyphenyl)piperazine structure have been synthesized with environment-sensitive fluorescent moieties for high affinity towards 5-HT1A receptors. These compounds exhibit good fluorescence properties and potential for visualizing 5-HT1A receptors in cellular models, offering insights into receptor localization and functioning (Lacivita et al., 2009).

Enzyme Inhibition and Pharmacological Activities

Compounds analogous to the specified chemical have been explored for their tocolytic activities, demonstrating significant inhibition of uterine smooth muscle contractions in dose-dependent manners. This suggests potential applications in managing preterm labor by acting via muscarinic receptors (Lucky & Omonkhelin, 2009).

Cancer Research and Anticancer Activities

Research into amino- and sulfanyl-derivatives of benzoquinazolinones has shown that certain compounds exhibit significant anticancer activity, highlighting the potential for these derivatives in cancer treatment strategies (Nowak et al., 2015).

properties

IUPAC Name

3-benzyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O4S/c1-40-29-10-6-5-9-28(29)35-13-15-36(16-14-35)30(38)23-42-32-33-27-12-11-25(34-17-19-41-20-18-34)21-26(27)31(39)37(32)22-24-7-3-2-4-8-24/h2-12,21H,13-20,22-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLHVUAFCRWGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=C(C=C(C=C4)N5CCOCC5)C(=O)N3CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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